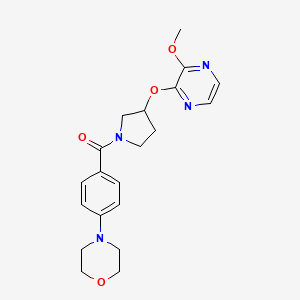
(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Synthesis and Anticonvulsant Activity
Compounds with similar structural features have been synthesized and evaluated for their anticonvulsant activities. For example, a series of 3-aminopyrroles, which share a resemblance in structural complexity and functional groups with the given compound, were synthesized and tested across various models for their anticonvulsant efficacy. These compounds demonstrated considerable activity with a notable lack of neurotoxicity, highlighting the potential of structurally complex compounds in the development of new anticonvulsant drugs (Unverferth et al., 1998).
Imaging Agents for Parkinson's Disease
Chemical compounds that include morpholino and pyrazine groups have been explored as potential PET imaging agents for neurological conditions such as Parkinson's disease. The synthesis of these compounds, including the reference standard and its precursor, involved multiple steps and showcased the compound's potential as a PET agent for imaging LRRK2 enzyme in Parkinson's disease, underscoring the importance of complex molecules in the development of diagnostic tools (Wang et al., 2017).
Inorganic Chemistry Applications
Quaternary oxovanadium(V) complexes incorporating hydrazone ligands have been synthesized, which involve complex organic structures similar to the query compound. These complexes exhibit unique solution chemistry and reductive properties, making them subjects of interest in the field of catalysis and inorganic chemistry (Mondal et al., 2009).
Antimicrobial Activity
Compounds with morpholino and pyrazine components have been synthesized and tested for their antimicrobial activity. For example, new pyridine derivatives demonstrated variable and modest activity against investigated strains of bacteria and fungi, highlighting the potential use of complex molecules in the development of new antimicrobial agents (Patel et al., 2011).
作用機序
Safety and Hazards
特性
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-26-18-19(22-8-7-21-18)28-17-6-9-24(14-17)20(25)15-2-4-16(5-3-15)23-10-12-27-13-11-23/h2-5,7-8,17H,6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELGMAAUTMJFCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzoyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2565971.png)
![5-Isopropylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2565972.png)
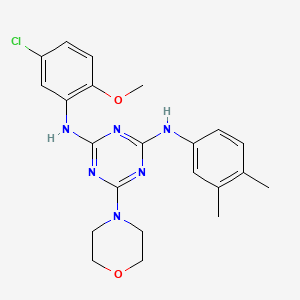

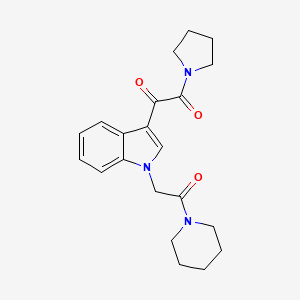

![N1-(3-methoxyphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2565981.png)
![N-(2,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2565982.png)
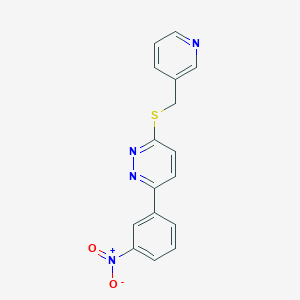
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide](/img/structure/B2565987.png)
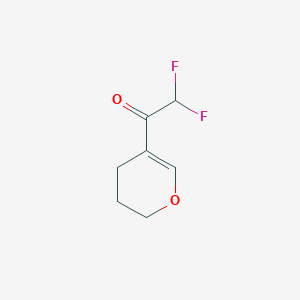
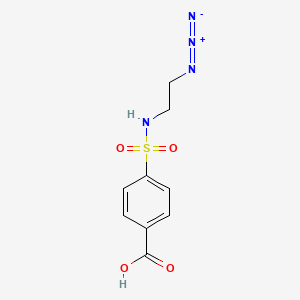

![5-chloro-2-methoxy-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2565992.png)